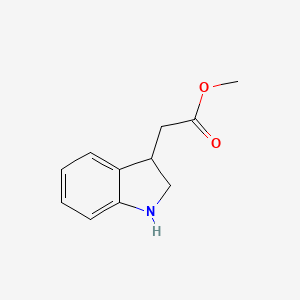

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTSSZDILHAHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization of Methyl 2 2,3 Dihydro 1h Indol 3 Yl Acetate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

For the parent compound, indoline (B122111) , the aromatic protons typically appear in the region of 6.6-7.1 ppm. The protons on the saturated five-membered ring, specifically the methylene (B1212753) groups at positions 2 and 3, resonate further upfield. For instance, the protons at C2 and C3 of indoline are observed as triplets at approximately 3.58 ppm and 3.03 ppm, respectively.

In the case of Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate , the protons of the aromatic ring are expected to show complex splitting patterns between 6.5 and 7.2 ppm. The methoxy (B1213986) group of the ester will likely appear as a sharp singlet around 3.7 ppm. The methylene protons of the acetate (B1210297) group (CH₂) and the methine proton at C3 will form a complex spin system, likely an ABX or more complex system, with expected chemical shifts influenced by the neighboring aromatic ring and ester functionality. The protons at C2 would also exhibit a complex pattern due to coupling with the C3 proton. The NH proton is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogues

| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |

| This compound | Aromatic H | 6.5 - 7.2 | m |

| NH | Variable | br s | |

| OCH₃ | ~3.7 | s | |

| C3-H | ~3.5 - 3.8 | m | |

| CH₂ (acetate) | ~2.6 - 2.8 | m | |

| C2-H₂ | ~3.0 - 3.4 | m | |

| Indoline | Aromatic H | 6.6 - 7.1 | m |

| C2-H₂ | 3.58 | t | |

| C3-H₂ | 3.03 | t | |

| N-Acetylindoline | Aromatic H | 7.2 - 8.2 | m |

| C2-H₂ | 4.10 | t | |

| C3-H₂ | 3.12 | t | |

| COCH₃ | 2.22 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For This compound , distinct signals are expected for each of the 11 unique carbon atoms.

Based on predicted data and comparison with analogues, the carbonyl carbon of the ester group is anticipated to resonate at the lowest field, typically in the range of 170-175 ppm. The aromatic carbons will appear between 110 and 155 ppm, with the carbon attached to the nitrogen (C7a) appearing at a lower field. The methoxy carbon (OCH₃) should be found around 52 ppm. The aliphatic carbons of the indoline ring (C2 and C3) and the acetate side chain (CH₂) are expected in the upfield region of the spectrum, generally between 25 and 60 ppm.

For the parent indoline , the aromatic carbons resonate between approximately 118 and 152 ppm, while the aliphatic carbons C2 and C3 appear at around 47 and 30 ppm, respectively. In N-acetylindoline , the introduction of the acetyl group shifts the resonances of the adjacent carbons, with the carbonyl carbon appearing around 168 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogues

| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (ppm) |

| This compound | C=O | 170 - 175 |

| Aromatic C | 110 - 155 | |

| OCH₃ | ~52 | |

| C2 | ~45 | |

| C3 | ~35 | |

| CH₂ (acetate) | ~38 | |

| Indoline | Aromatic C | 118 - 152 |

| C2 | 47.4 | |

| C3 | 30.2 | |

| N-Acetylindoline | C=O | 168.6 |

| Aromatic C | 117 - 143 | |

| C2 | 48.9 | |

| C3 | 28.5 | |

| COCH₃ | 24.2 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the complete structural elucidation of this compound.

A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity between the protons on C2 and C3, and between the C3 proton and the adjacent methylene protons of the acetate side chain. An HSQC experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the placement of the acetate side chain at the C3 position of the indoline ring through correlations between the C3 proton and the carbonyl carbon of the ester, as well as between the acetate methylene protons and C3 of the indoline ring. For molecules with stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Elucidation of Molecular Weight and Fragmentation Pathways

The molecular formula of this compound is C₁₁H₁₃NO₂. Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the acetate side chain. The indoline ring itself can also undergo characteristic fragmentation, often involving the loss of ethene from the saturated five-membered ring.

For comparison, the mass spectrum of indoline shows a prominent molecular ion peak and fragmentation corresponding to the loss of a hydrogen atom and subsequent rearrangement.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₃NO₂), HRMS would be able to confirm this exact molecular formula by providing a measured mass that is consistent with the calculated exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types and structural motifs. Analysis of the FT-IR spectrum of this compound and its analogues allows for the unambiguous identification of its key chemical features.

The FT-IR spectrum of indoline derivatives is characterized by a series of absorption bands that correspond to the various functional groups present in the molecule. mdpi.com For this compound, the key functional groups are the secondary amine (N-H) of the indoline ring, the ester group (C=O, C-O), the aromatic ring (C=C, C-H), and the aliphatic C-H bonds.

The N-H stretching vibration of the indoline ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net The exact position and shape of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretching vibrations of the methylene and methine groups in the dihydroindole ring and the acetate side chain appear as stronger bands just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ region. vscht.cz

A prominent and sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is a key diagnostic feature and is typically found in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. maricopa.edu

The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which give rise to one or more sharp bands of variable intensity in the 1620-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Analogues

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3400 - 3300 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Aromatic | C=C Stretch | 1620 - 1450 | Medium to Weak |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not widely reported, analysis of closely related indole (B1671886) and indoline derivatives provides significant insight into the expected structural features.

Studies on various indole derivatives reveal that the indole ring system is generally planar or nearly planar. nih.govresearchgate.net For instance, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate shows that the five- and six-membered rings of the indole group are almost coplanar. nih.gov In the case of 2,3-dihydroindole (indoline) derivatives, the five-membered ring is not planar due to the presence of two sp³-hybridized carbon atoms. This puckering of the five-membered ring is a key stereochemical feature.

The absolute stereochemistry of chiral indoline derivatives has been determined using X-ray crystallography. For example, the single-crystal X-ray analysis of the (+)-enantiomer of 2-(2,3-dihydro-1H-indol-3-yl)ethanol established its (S) configuration. researchgate.net This demonstrates the utility of this technique in unambiguously assigning stereochemistry at chiral centers within the indoline framework.

Table 2: Representative Crystallographic Data for an Analogue, Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6814 (7) |

| b (Å) | 5.6106 (4) |

| c (Å) | 16.5299 (11) |

| β (°) | 108.713 (2) |

| Volume (ų) | 1026.09 (12) |

| Z | 4 |

Note: The data presented is for a structurally related compound and serves to illustrate typical crystallographic parameters for this class of molecules.

Computational Chemistry and Theoretical Investigations of Methyl 2 2,3 Dihydro 1h Indol 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, electronic structure, and various chemical properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations on indole (B1671886) derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. rsc.org This makes it a valuable tool for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. bohrium.com

For this compound, TD-DFT calculations would help in understanding its photophysical properties. The results would typically be presented as a list of excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Comparing these theoretical predictions with experimental spectra can aid in the interpretation of the experimental data and provide a deeper understanding of the electronic transitions involved.

Table 2: Illustrative TD-DFT Predicted UV-Vis Absorption Maxima for an Indoline (B122111) Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.5 | 275 | 0.15 |

| S0 → S2 | 5.2 | 238 | 0.32 |

| S0 → S3 | 5.8 | 214 | 0.08 |

Note: This table provides an example of the kind of data generated by TD-DFT calculations for predicting UV-Vis spectra.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. osti.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for electronic structure and other molecular properties.

For a molecule like this compound, high-level ab initio calculations could be used to refine the results obtained from DFT or to investigate properties where DFT might be less reliable. For instance, these methods can provide very accurate calculations of interaction energies in molecular complexes, which is important for understanding non-covalent interactions. They can also be used to benchmark the performance of different DFT functionals for this particular class of molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. These methods are particularly useful for exploring the conformational flexibility of molecules and their interactions with other molecules.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's movements and conformational changes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor or target) to form a stable complex. ajchem-a.com This method is widely used in drug discovery to screen for potential drug candidates.

In a general chemical context, molecular docking could be used to study the potential non-covalent interactions of this compound with various chemical entities. The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The results of a docking study would provide insights into the types of interactions the molecule is likely to form, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Table 3: Example of Molecular Docking Results for an Indole Derivative with a Generic Protein Active Site

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -8.5 | TYR-123, SER-45 | Hydrogen Bond, Pi-Stacking |

| 2 | -7.9 | LEU-89, VAL-92 | Hydrophobic Interactions |

| 3 | -7.2 | PHE-150 | Pi-Stacking |

Note: The data in this table is hypothetical and serves to illustrate the output of a molecular docking study.

Electronic Structure and Reactivity Analysis

A comprehensive understanding of the electronic structure and reactivity of this compound would necessitate the application of several key computational methods.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus correlating with its nucleophilicity. Conversely, the energy of the LUMO reflects the molecule's capacity to accept electrons, which is related to its electrophilicity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, a computational study would calculate these energy levels to predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which can significantly influence molecular stability and reactivity.

By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization and charge transfer within the molecule. For this compound, this would involve examining the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these interactions.

Electrostatic Potential Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and potentially on the aromatic ring, indicating these as likely sites for interaction with electrophiles. The area around the N-H group would exhibit positive potential, suggesting it as a site for nucleophilic interaction.

Computational Prediction of Pharmacokinetic Profiles

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery. Various computational models are used to estimate these pharmacokinetic parameters.

For this compound, a computational ADMET study would involve calculating a range of molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used in established models, like Lipinski's Rule of Five, to predict the compound's potential oral bioavailability. Further computational analyses could predict its metabolic pathways, potential for blood-brain barrier penetration, and interaction with key metabolic enzymes and transporters.

Table 2: Illustrative Predicted ADMET Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP | Data not available |

| Topological Polar Surface Area | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Lipinski's Rule of Five Violations | Data not available |

(Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

Applications As a Synthetic Intermediate and Scaffold in Chemical Science

Role in the Synthesis of Complex Heterocyclic Compounds

The indoline (B122111) scaffold of Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate serves as a crucial starting point for the synthesis of a variety of complex heterocyclic compounds. The inherent reactivity of the indoline ring system, coupled with the acetic acid methyl ester side chain, allows for a range of chemical transformations. These transformations can lead to the formation of novel polycyclic structures that are of significant interest in medicinal chemistry and drug discovery.

Research into related indole (B1671886) derivatives has demonstrated their utility in constructing fused heterocyclic systems. For instance, indolylmethyl acetates have been employed in domino reactions to produce intricate structures like 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.govrsc.org These reactions often proceed through the in situ generation of reactive intermediates, which then undergo further cyclization to yield the desired complex heterocyclic frameworks. While direct studies on this compound in this specific context are not extensively documented, the structural similarities suggest its potential as a valuable precursor for analogous transformations.

The synthesis of such complex heterocyclic compounds is driven by the quest for new therapeutic agents. The unique three-dimensional architecture of these molecules allows them to interact with biological targets with high specificity, a key attribute for the development of novel drugs. nih.govopenmedicinalchemistryjournal.com

Precursor for Advanced Indole and Indoline Derivatives

This compound is a key precursor for the synthesis of a variety of advanced indole and indoline derivatives. The dihydro-1H-indol-3-yl)acetate moiety can be chemically modified at several positions, including the nitrogen atom of the indoline ring and the ester group, to generate a library of new compounds with diverse functionalities.

For example, the nitrogen atom can be functionalized through N-alkylation or N-arylation reactions, introducing different substituents that can modulate the electronic and steric properties of the molecule. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. These modifications are fundamental in the process of lead optimization in drug discovery, where small structural changes can lead to significant improvements in biological activity and pharmacokinetic properties.

The synthesis of new 2,3-dihydroindole derivatives is an active area of research, with a focus on creating compounds with potential neuroprotective and antioxidant properties. nih.gov The versatility of precursors like this compound is crucial for exploring the chemical space around the indoline scaffold.

| Derivative Class | Synthetic Transformation | Potential Application |

|---|---|---|

| N-Substituted Indolines | Alkylation or arylation of the indoline nitrogen | Modulation of biological activity |

| Indoline-3-acetic Acids | Hydrolysis of the methyl ester | Further functionalization via amide or ester coupling |

| Fused Indoline Heterocycles | Intramolecular cyclization reactions | Creation of novel polycyclic scaffolds |

Utilization in Scaffold-Based Molecular Design and Chemical Probes

The concept of scaffold-based molecular design is central to modern drug discovery, where a core molecular structure is systematically decorated with various functional groups to explore its therapeutic potential. nih.govrsc.orgresearchgate.net The indoline framework of this compound makes it an attractive scaffold for such endeavors. Its rigid, bicyclic structure provides a well-defined orientation for appended functionalities, which can facilitate specific interactions with biological targets.

By utilizing this scaffold, medicinal chemists can design and synthesize libraries of compounds to screen for a desired biological activity. This approach has been successful in identifying potent and selective modulators of various enzymes and receptors. The indole scaffold, a close relative of the indoline core, is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. mdpi.com

Furthermore, the adaptability of the this compound scaffold lends itself to the development of chemical probes. These are specialized molecules designed to study biological processes by selectively interacting with a specific protein or pathway. By attaching reporter groups, such as fluorescent tags or biotin, to the indoline core, researchers can create tools to visualize and investigate complex biological systems.

Potential Applications in Agrochemical and Advanced Material Research

While the primary focus of research on indole and indoline derivatives has been in the pharmaceutical sector, their unique chemical properties also suggest potential applications in other fields, such as agrochemicals and advanced materials.

In the realm of agrochemicals, the structural similarity of the indole-3-acetic acid moiety to the natural plant hormone auxin is noteworthy. wikipedia.org Indole-3-acetic acid and its synthetic analogs are known to regulate various aspects of plant growth and development, including cell division and elongation. pomais.com This has led to their use as rooting agents and in promoting fruit development. pomais.comagrochemic.com Recent research has also explored indole-3-carboxylic acid derivatives as potential herbicides. nih.gov Although specific studies on this compound for these applications are limited, its structural features warrant investigation into its potential as a plant growth regulator or as a scaffold for new herbicides.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate in academic settings?

The synthesis typically involves Fischer indole synthesis or acylation of indole derivatives . For example:

- Step 1 : React 2,3-dihydro-1H-indole with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate moiety .

- Step 2 : Optimize yield using catalytic methods, such as microwave-assisted synthesis, to reduce reaction time and improve efficiency .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), critical for downstream biological assays .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dihydroindole protons at δ 3.2–4.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 220.0874 for C₁₁H₁₃NO₂) .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95:5 H₂O:ACN mobile phase) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from:

- Substituent Position : Chlorine at position 5 vs. 7 alters electron density, affecting binding to hydrophobic enzyme pockets .

- Assay Conditions : Variations in pH, solvent (DMSO vs. ethanol), or cell line sensitivity .

- Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use structure-activity relationship (SAR) tables to compare analogs:

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 5-Chloro (C-5) | 12.3 (COX-2 inhibition) | Hydrophobic pocket binding |

| 7-Chloro (C-7) | 8.9 (CYP3A4 inhibition) | H-bond with Ser119 |

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3NT1). The dihydroindole ring often occupies the hydrophobic core .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

- QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Q. What analytical challenges arise in quantifying metabolic stability in vitro?

- LC-MS/MS Sensitivity : Limit of quantification (LOQ) <10 nM required for hepatic microsome assays .

- Matrix Effects : Use stable isotope-labeled internal standards (e.g., d₃-methyl analog) .

- Data Interpretation : Half-life (t₁/₂) calculations via nonlinear regression (WinNonlin) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.